4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine

Description

BenchChem offers high-quality 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(methoxymethyl)-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-8-10-7-11(13)15-12(14-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSSCZAOXFZADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377205 | |

| Record name | 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325685-59-4 | |

| Record name | 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine. Intended for professionals in chemical research and drug development, this document synthesizes available data to offer a detailed profile of the molecule, including its structural characteristics, thermal properties, solubility, and spectral data. The methodologies for determining these properties are also discussed, providing a framework for experimental validation.

Introduction

4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs. The presence of a chloro group at the 4-position offers a reactive site for nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules. The phenyl and methoxymethyl substituents at positions 2 and 6, respectively, influence the molecule's steric and electronic properties, which in turn affect its physical characteristics and biological activity. Understanding the physical properties of this compound is crucial for its handling, characterization, and application in synthetic chemistry and medicinal chemistry research.

Molecular Structure and Properties

A thorough understanding of the physical properties of a compound begins with its fundamental molecular characteristics.

Molecular Formula and Weight

The chemical formula for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is C₁₂H₁₁ClN₂O[1]. This composition gives it a molecular weight of approximately 234.68 g/mol [1].

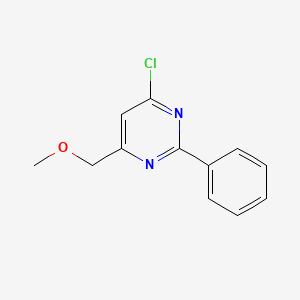

Diagram 1: Molecular Structure of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine

Caption: 2D representation of the molecular structure.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are critical for its application in research and development.

Physical State and Appearance

At room temperature, 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is expected to be a solid. This is consistent with the reported melting point. The color is not definitively reported, but related compounds are often white to off-white crystalline solids.

Melting Point

The melting point is a key indicator of a compound's purity and identity. For 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine, a melting point range of 54-56 °C has been reported.

Table 1: Summary of Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClN₂O | [1] |

| Molecular Weight | 234.68 g/mol | [1] |

| Melting Point | 54-56 °C | - |

Boiling Point and Density (Predicted)

Solubility

The solubility of a compound is a critical parameter for its use in reactions, formulations, and biological assays. While specific experimental solubility data for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is not extensively documented, the solubility of pyrimidine derivatives is known to vary significantly based on their substituents and the solvent. Generally, such compounds exhibit good solubility in polar aprotic solvents and moderate to low solubility in nonpolar solvents.

Table 2: Predicted and Observed Solubility of Related Pyrimidine Derivatives

| Solvent | Predicted Solubility of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine | Rationale/Supporting Data |

| Water | Low | The presence of the phenyl and chloro groups decreases water solubility. A similar compound, 4-Chloro-6-methyl-2-phenylpyrimidine, has a very low reported solubility of 0.3 µg/mL at pH 7.4[2]. |

| Methanol | Soluble | Polar protic nature of methanol allows for hydrogen bonding with the nitrogen and oxygen atoms. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent. |

| Acetone | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent. |

| Ethyl Acetate | Soluble | A moderately polar solvent that should effectively dissolve the compound. |

| Dichloromethane | Soluble | A common solvent for many organic compounds, including heterocyclic systems. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. Many pyrimidine derivatives show high solubility in DMSO[3]. |

| Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in a nonpolar solvent like hexane. |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical compound. While a complete set of experimental spectra for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is not publicly available, the expected spectral characteristics can be inferred from the analysis of its functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the pyrimidine ring, the methoxymethyl group, and the methyl group.

-

Phenyl Protons: These will likely appear as multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm . The exact chemical shifts and coupling patterns will depend on the electronic effects of the pyrimidine ring.

-

Pyrimidine Proton: The single proton on the pyrimidine ring is expected to appear as a singlet, likely in the range of δ 6.5-7.5 ppm .

-

Methoxymethyl Protons (-CH₂-O-): The methylene protons are expected to be a singlet around δ 4.0-5.0 ppm .

-

Methyl Protons (-O-CH₃): The methyl protons will likely appear as a sharp singlet further upfield, around δ 3.0-4.0 ppm .

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Phenyl Carbons: The carbons of the phenyl ring will resonate in the aromatic region, typically between δ 120 and 140 ppm .

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to have chemical shifts in the range of δ 100 to 170 ppm . The carbon bearing the chlorine atom will be significantly influenced.

-

Methoxymethyl Carbon (-CH₂-O-): This carbon is expected to appear in the range of δ 60-80 ppm .

-

Methyl Carbon (-O-CH₃): The methyl carbon will be observed further upfield, typically around δ 50-60 ppm [4].

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

-

C=N and C=C Stretching (Aromatic and Pyrimidine Rings): Strong to medium absorption bands are expected in the region of 1400-1650 cm⁻¹ .

-

C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretching will appear above 3000 cm⁻¹, while alkyl C-H stretching from the methoxymethyl group will be observed just below 3000 cm⁻¹.

-

C-O Stretching (Ether): A strong band corresponding to the C-O-C stretch of the methoxymethyl group is expected in the region of 1050-1250 cm⁻¹ .

-

C-Cl Stretching: The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹ .

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (approximately 234.68). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected.

-

Fragmentation Pattern: Common fragmentation pathways for similar structures involve the loss of the chloro, methoxy, or methoxymethyl groups. A prominent fragment corresponding to the phenyl-pyrimidine core is also anticipated[2].

Safety and Handling

While a specific safety data sheet (SDS) for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[5][6][7][8].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[5].

Experimental Protocols

To facilitate the experimental verification of the physical properties discussed, the following general protocols are provided.

Melting Point Determination

Diagram 2: Workflow for Melting Point Determination

Caption: A generalized workflow for determining the melting point of a solid organic compound.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

If any particulate matter is present, filter the solution into a clean NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

FTIR Sample Preparation (Thin Film Method)

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Acquire the FTIR spectrum.

Conclusion

4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is a valuable heterocyclic compound with potential applications in synthetic and medicinal chemistry. This guide has compiled and predicted its key physical properties, providing a foundation for its use in a laboratory setting. While some data is based on predictions and analogies to similar structures, it offers a robust starting point for experimental investigation. Researchers are encouraged to perform experimental validation of these properties to further enrich the chemical understanding of this compound.

References

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-phenylpyrimidine. Retrieved from [Link]

-

PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

SAP. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine, 4-chloro-6-(methoxymethyl)-2-methyl-. Retrieved from [Link]

-

Elixir Journal. (2016, February 5). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Retrieved from [https://www.elixirpublishers.com/articles/1454653424_91 (2016) 38077-38086.pdf]([Link] (2016) 38077-38086.pdf)

-

IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

-

Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubMed. (2006, December). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

-

ResearchGate. (2020, February 17). FTIR Spectrum of 2-chloro-6-methyl Pyridine | Request PDF. Retrieved from [Link]

Sources

- 1. 325685-59-4|4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Chloro-6-methoxypyrimidine - Safety Data Sheet [chemicalbook.com]

A Technical Guide to 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine: Synthesis, Structure, and Analysis

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine, a substituted pyrimidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, and understanding the synthesis and detailed characterization of its derivatives is paramount for researchers, scientists, and drug development professionals. This document delineates the chemical structure, physicochemical properties, a robust synthetic pathway, and a multi-faceted analytical approach for the unambiguous structural elucidation and purity assessment of this compound. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a research setting.

Introduction and Molecular Overview

4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine belongs to the pyrimidine class of heterocyclic aromatic compounds. The core pyrimidine ring is a key structural motif found in nucleobases and numerous biologically active molecules.[1][2] The specific substitutions on this molecule—a reactive chloro group at the 4-position, a methoxymethyl group at the 6-position, and a phenyl ring at the 2-position—make it a versatile intermediate for the synthesis of more complex molecular architectures. The chloro group, for instance, serves as an excellent leaving group for nucleophilic substitution reactions, while the methoxy and phenyl groups can significantly influence the molecule's steric and electronic properties, as well as its interaction with biological targets.[3] This guide offers an in-depth analysis of its chemical identity, synthesis, and characterization.

Chemical Structure

The structure consists of a central pyrimidine ring substituted at positions 2, 4, and 6. The IUPAC name is 4-chloro-6-(methoxymethyl)-2-phenylpyrimidine.

Caption: 2D Structure of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and experimental design. The data presented below are compiled from established chemical databases.

| Property | Value | Source |

| CAS Number | 325685-59-4 | [4] |

| Molecular Formula | C₁₂H₁₁ClN₂O | [4] |

| Molecular Weight | 234.68 g/mol | [4] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 54-56 °C | [4] |

| Boiling Point (Predicted) | 258.5 ± 22.0 °C | [4] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [4] |

| Storage Temperature | -20°C, sealed, away from moisture | [4] |

Synthesis Pathway and Protocol

The synthesis of 2,4,6-trisubstituted pyrimidines is a well-established area of organic chemistry, typically involving the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[5] For 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine, a logical synthetic approach starts from benzamidine and a suitable β-keto ether, followed by chlorination.

Retrosynthetic Analysis

A plausible retrosynthesis involves a two-step process: (1) Cyclocondensation to form the pyrimidinone core, and (2) Chlorination of the resulting hydroxyl group. This approach is common for preparing chloro-substituted pyrimidines, which are key intermediates for further functionalization.[6]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(methoxymethyl)-2-phenylpyrimidin-4(3H)-one

-

To a solution of sodium methoxide (prepared from 1.2 equivalents of sodium in anhydrous methanol), add benzamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 20 minutes.

-

Add methyl 4-methoxyacetoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude pyrimidinone intermediate.

Step 2: Synthesis of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine

-

Caution: This step should be performed in a well-ventilated fume hood as it involves phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.

-

Suspend the crude 6-(methoxymethyl)-2-phenylpyrimidin-4(3H)-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylaniline (optional, to facilitate the reaction).

-

Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The reaction should become a clear solution.[7]

-

After completion (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure title compound.[8]

Structural Elucidation and Analytical Workflow

A combination of spectroscopic and chromatographic techniques is required for unambiguous structural confirmation and purity assessment. The workflow ensures that both the molecular structure and the purity level of the synthesized compound are validated.

Caption: A comprehensive analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.[9] Both ¹H and ¹³C NMR are essential for a complete assignment.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[9]

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.[10]

Expected ¹H NMR Data (in CDCl₃, 400 MHz): The following are predicted values based on the analysis of similar structures. Experimental values may vary slightly.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.40 - 8.30 | m | 2H | Phenyl H (ortho) | Deshielded by adjacent pyrimidine ring. |

| ~ 7.55 - 7.45 | m | 3H | Phenyl H (meta, para) | Standard aromatic region. |

| ~ 7.30 | s | 1H | Pyrimidine C5-H | Singlet in the aromatic region, typical for pyrimidine C5-H.[11] |

| ~ 4.70 | s | 2H | -CH₂-O | Methylene protons adjacent to oxygen and the pyrimidine ring. |

| ~ 3.50 | s | 3H | -O-CH₃ | Methyl protons of the methoxy group.[11] |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz): Predicted values based on known substituent effects.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.0 | Pyrimidine C6 |

| ~ 164.0 | Pyrimidine C2 |

| ~ 161.5 | Pyrimidine C4 |

| ~ 136.0 | Phenyl C (ipso) |

| ~ 131.0 | Phenyl C (para) |

| ~ 129.0 | Phenyl C (ortho/meta) |

| ~ 115.0 | Pyrimidine C5 |

| ~ 75.0 | -CH₂-O |

| ~ 59.0 | -O-CH₃ |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental composition via the isotopic pattern.[1]

Protocol for MS Analysis (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile.

-

Instrumentation: Use an LC-MS system equipped with an Electrospray Ionization (ESI) source.

-

Analysis: Inject the sample and acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum Data:

-

Molecular Ion Peak [M+H]⁺: The primary peak should correspond to the molecular weight of the compound plus a proton. Expected at m/z ≈ 235.

-

Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion. There will be two peaks: one for the ³⁵Cl isotope (M) and another for the ³⁷Cl isotope (M+2) with an approximate intensity ratio of 3:1.[12] For [M+H]⁺, this would appear at m/z 235 and 237.

-

Fragmentation: Key fragments may arise from the loss of the -CH₂OCH₃ group or the Cl atom.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.[13]

Protocol for HPLC Analysis:

-

System: An HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl and pyrimidine chromophores absorb, typically around 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak.

Applications in Research and Drug Development

Substituted pyrimidines are classified as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[12][14] 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is not an end-product therapeutic itself but rather a highly valuable building block.

-

Scaffold for Kinase Inhibitors: The pyrimidine core is central to many approved kinase inhibitors. The 4-chloro position is ideal for introducing amine side chains via SₙAr reactions to target the hinge region of kinases.[6]

-

Modulation of Physicochemical Properties: The methoxymethyl and phenyl groups contribute to the molecule's lipophilicity and potential for specific hydrophobic or pi-stacking interactions within a protein binding pocket.[3]

-

Versatile Synthetic Intermediate: The reactivity of the C4-Cl bond allows for the generation of large libraries of derivatives for high-throughput screening in drug discovery campaigns.[14]

Conclusion

4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is a key synthetic intermediate whose structural integrity and purity are critical for its successful application in research and development. This guide has provided a structured approach to its synthesis and a robust, multi-technique framework for its complete chemical analysis. The detailed protocols for NMR, MS, and HPLC serve as a practical reference for scientists, ensuring reliable and reproducible characterization of this important molecular scaffold.

References

-

PubChem. 4-Chloro-6-methoxy-2-phenylpyrimidine. [Link]

-

Umaa, K. et al. Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Chemistry. [Link]

-

PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. [Link]

-

Al-Ostath, A. et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]

-

Abdel-Rahman, L.H. et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports. [Link]

-

Mehta, H. & Khunt, R. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. [Link]

-

Green, R.W. & Tong, H.K. (1956). Chromatography of Pyrimidine Reduction Products. Analytical Chemistry. [Link]

-

Dilshad, A. et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. Acta Crystallographica Section E. [Link]

-

Chmovzh, T.N. et al. (2015). Elucidating the elusive crystal structure of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine. CrystEngComm. [Link]

-

Pontiki, E. et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

-

Simone, M. et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals. [Link]

-

ResearchGate. (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. [Link]

-

Németh, G. et al. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica. [Link]

-

SpectraBase. (4-chloro-6-methoxy-pyrimidin-2-yl)amine - Optional[13C NMR] - Spectrum. [Link]

-

Chemical Synthesis Database. 4-chloro-2-methoxy-6-methylpyrimidine. [Link]

-

Said, M.A. et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. [Link]

-

PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. [Link]

-

Belyakov, S. et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. [Link]

-

PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. [Link]

-

ResearchGate. The core structure of 2,4,6‐trisubstituted pyrimidines with substituent.... [Link]

-

Abad-Villar, E.M. et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank. [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

-

Wang, Z. et al. (2015). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]

-

Wang, Y. et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

El-Faham, A. et al. (2023). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Open Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. youtube.com [youtube.com]

- 4. 4-CHLORO-6-(METHOXYMETHYL)-2-PHENYLPYRIMIDINE | 325685-59-4 [amp.chemicalbook.com]

- 5. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 6. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the cyclocondensation of ethyl 4-methoxyacetoacetate and benzamidine hydrochloride to yield the key intermediate, 6-(methoxymethyl)-2-phenylpyrimidin-4(3H)-one. This is followed by a robust chlorination step using phosphorus oxychloride (POCl₃) to afford the final product. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and a thorough discussion of the critical parameters that ensure a successful and high-yielding synthesis. All quantitative data is summarized for clarity, and the overall workflow is visually represented.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence is due to their ability to mimic the structures of endogenous nucleic acids and their versatile chemical handles that allow for the exploration of vast chemical space. 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential biological activity. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups. This guide aims to provide a detailed and practical synthetic route to this important compound, empowering researchers to confidently produce it in a laboratory setting.

Overall Synthetic Pathway

The synthesis of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is efficiently achieved through a two-step sequence as illustrated below. The initial step involves the construction of the pyrimidine ring via a cyclocondensation reaction, followed by the conversion of the resulting hydroxyl group to a chloro substituent.

Caption: Overall synthetic workflow for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine.

Step 1: Synthesis of 6-(methoxymethyl)-2-phenylpyrimidin-4(3H)-one

The foundational step in this synthesis is the construction of the pyrimidine ring. This is achieved through the well-established principle of condensing a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine.[1] In this specific pathway, ethyl 4-methoxyacetoacetate serves as the three-carbon building block, while benzamidine hydrochloride provides the N-C-N fragment.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The base serves a dual purpose: it deprotonates the benzamidine hydrochloride to generate the free amidine base and also promotes the cyclization by deprotonating the active methylene group of the β-ketoester, initiating the condensation cascade.

Experimental Protocol for Step 1

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add benzamidine hydrochloride and stir until it fully dissolves. Subsequently, add ethyl 4-methoxyacetoacetate dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7. The resulting precipitate is collected by filtration, washed with cold ethanol and then water to remove any inorganic salts, and dried under vacuum to yield 6-(methoxymethyl)-2-phenylpyrimidin-4(3H)-one as a solid.

| Parameter | Value |

| Starting Material 1 | Ethyl 4-methoxyacetoacetate |

| Starting Material 2 | Benzamidine hydrochloride |

| Base | Sodium Ethoxide |

| Solvent | Absolute Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Step 2: Synthesis of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine

The second and final step of the synthesis involves the conversion of the hydroxyl group of the pyrimidinone intermediate to a chlorine atom. This transformation is a classic and highly effective method for activating the pyrimidine ring towards nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.[2]

The mechanism of this reaction involves the initial phosphorylation of the hydroxyl group of the pyrimidinone by POCl₃, forming a highly reactive intermediate. The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbon atom at the 4-position and displacing the phosphate leaving group to yield the desired 4-chloropyrimidine. The reaction is typically performed in neat POCl₃ or in the presence of a high-boiling solvent. In some cases, the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can be beneficial to scavenge the HCl generated during the reaction and drive the equilibrium towards the product.[3]

Experimental Protocol for Step 2

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-(methoxymethyl)-2-phenylpyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The reaction mixture will become a clear solution as the starting material is consumed. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas. The acidic aqueous solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until a precipitate forms. The solid product is collected by filtration, washed thoroughly with water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to afford pure 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine.

| Parameter | Value |

| Starting Material | 6-(methoxymethyl)-2-phenylpyrimidin-4(3H)-one |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Solvent | Neat POCl₃ (or high-boiling inert solvent) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Characterization Data (Predicted)

6-(methoxymethyl)-2-phenylpyrimidin-4(3H)-one (Intermediate)

-

¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.10 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 6.30 (s, 1H, pyrimidine-H), 4.50 (s, 2H, -CH₂-), 3.45 (s, 3H, -OCH₃), 12.5 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 165.0, 162.5, 158.0, 135.0, 131.0, 129.0, 128.5, 105.0, 72.0, 59.0.

-

Melting Point: Expected to be a solid with a relatively high melting point.

4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine (Final Product)

-

¹H NMR (CDCl₃, 400 MHz): δ 8.40-8.30 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.20 (s, 1H, pyrimidine-H), 4.60 (s, 2H, -CH₂-), 3.50 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 163.0, 161.0, 137.0, 131.5, 129.5, 128.0, 115.0, 70.0, 59.5.

-

Molecular Weight: 234.68 g/mol [6]

-

Appearance: Expected to be a crystalline solid.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine. The pathway, which involves a classical pyrimidine ring formation followed by a standard chlorination protocol, is well-established and amenable to laboratory-scale production. By providing detailed experimental procedures, mechanistic explanations, and key reaction parameters, this guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the synthesis of this important heterocyclic building block. The provided protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure the desired product is obtained with high purity and in good yield.

References

-

PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. Available at: [Link]

-

PubChem. 4-Chloro-6-methoxy-2-phenylpyrimidine. Available at: [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

-

Thieme. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

-

Chemical Synthesis Database. 4-chloro-2-methoxy-6-methylpyrimidine. Available at: [Link]

-

ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

-

SpectraBase. (4-chloro-6-methoxy-pyrimidin-2-yl)amine. Available at: [Link]

Sources

- 1. 4-Chloro-6-methoxy-2-phenylpyrimidine | C11H9ClN2O | CID 824693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-CHLORO-6-(METHOXYMETHYL)-2-PHENYLPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

The Strategic Intermediate: A Technical Guide to 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine (CAS 325685-59-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its ability to engage in diverse molecular interactions, often serving as a bioisostere for purines in nucleic acids. Within this privileged class of heterocycles, 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine stands out as a strategically important intermediate. The presence of a reactive chlorine atom at the 4-position, coupled with the methoxymethyl and phenyl substituents, provides a versatile platform for the synthesis of a wide array of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and potential applications in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 325685-59-4 | N/A |

| Molecular Formula | C₁₂H₁₁ClN₂O | N/A |

| Molecular Weight | 234.68 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 54-56 °C | [2] |

| Boiling Point (Predicted) | 258.5 ± 22.0 °C | [2] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [2] |

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the pyrimidine ring proton, a singlet for the methoxy group, and a singlet for the methylene protons of the methoxymethyl group.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display characteristic peaks for the carbons of the pyrimidine and phenyl rings, as well as for the methoxy and methylene carbons.

-

Mass Spectrometry (Predicted): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Mechanistic Considerations

The synthesis of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is not explicitly detailed in publicly available literature. However, based on established pyrimidine chemistry, a highly plausible and efficient two-step synthetic route can be proposed. This pathway involves the initial construction of the pyrimidine ring to form the 4-hydroxy precursor, followed by a chlorination step.

Step 1: Synthesis of 4-Hydroxy-6-(methoxymethyl)-2-phenylpyrimidine

The initial and crucial step is the construction of the pyrimidine ring. This is typically achieved through a condensation reaction between an amidine and a β-ketoester. For the synthesis of the 4-hydroxy precursor, benzamidine hydrochloride is the logical choice for the N-C-N fragment, while methyl 4-methoxyacetoacetate provides the C-C-C backbone. The reaction is generally carried out in the presence of a base, such as sodium methoxide, in an alcoholic solvent.

The mechanism involves the initial deprotonation of the β-ketoester by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbon of the protonated amidine. A series of intramolecular condensation and dehydration steps then lead to the formation of the stable aromatic pyrimidine ring.

Step 2: Chlorination of 4-Hydroxy-6-(methoxymethyl)-2-phenylpyrimidine

The conversion of the 4-hydroxypyrimidine to the desired 4-chloropyrimidine is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this chlorination is phosphoryl trichloride (POCl₃), often used in the presence of a tertiary amine base such as N,N-diethylaniline or triethylamine.[3]

The mechanism of this reaction involves the initial activation of the hydroxyl group by POCl₃. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position of the pyrimidine ring and displacing the chlorophosphate group to yield the final product, 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine. The tertiary amine base serves to neutralize the HCl generated during the reaction.

Experimental Protocol: A Plausible Synthetic Procedure

The following protocol is a representative, field-proven methodology for the synthesis of analogous 4-chloropyrimidines and can be adapted for the preparation of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine.

Materials and Reagents:

-

Benzamidine hydrochloride

-

Methyl 4-methoxyacetoacetate

-

Sodium methoxide

-

Methanol

-

Phosphoryl trichloride (POCl₃)

-

N,N-Diethylaniline

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

Part 1: Synthesis of 4-Hydroxy-6-(methoxymethyl)-2-phenylpyrimidine

-

To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add benzamidine hydrochloride (1.0 equivalent) and methyl 4-methoxyacetoacetate (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain the crude 4-hydroxy-6-(methoxymethyl)-2-phenylpyrimidine. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

Part 2: Synthesis of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine

-

To a stirred suspension of 4-hydroxy-6-(methoxymethyl)-2-phenylpyrimidine (1.0 equivalent) in phosphoryl trichloride (excess, e.g., 5-10 equivalents), slowly add N,N-diethylaniline (1.1 equivalents) at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine.

Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine lies in the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functional groups, making it a valuable building block for the generation of compound libraries in drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack. The chlorine atom is an excellent leaving group, readily displaced by various nucleophiles, including:

-

Amines: Reaction with primary and secondary amines is a common strategy to introduce diverse side chains, often crucial for modulating biological activity and physicochemical properties.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form the corresponding ethers.

-

Thiols: Thiolates react to form thioethers.

Potential as a Kinase Inhibitor Scaffold

A significant application of substituted pyrimidines is in the development of protein kinase inhibitors. Many approved and investigational kinase inhibitors feature a 2,4-disubstituted pyrimidine core. The 4-amino-2-phenylpyrimidine scaffold, readily accessible from 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine, is a well-established pharmacophore that can effectively target the ATP-binding site of various kinases. The phenyl group at the 2-position can occupy the hydrophobic region of the ATP pocket, while the substituent introduced at the 4-position can be tailored to achieve selectivity and potency against specific kinase targets. The methoxymethyl group at the 6-position can influence solubility and provide additional interaction points within the binding site.

Conclusion

4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its 4-chloro substituent provide a robust platform for the creation of diverse compound libraries. For researchers and scientists in drug development, this intermediate offers a strategic starting point for the design and synthesis of novel, potent, and selective therapeutic agents, particularly in the ever-expanding field of kinase inhibitor research.

References

- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

Sources

Spectroscopic Characterization of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine, a key intermediate in various synthetic applications. This document outlines the theoretical basis and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing data from analogous structures and established spectroscopic principles, this guide serves as an in-depth resource for researchers engaged in the synthesis, purification, and analysis of this and related pyrimidine derivatives.

Introduction: The Significance of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine

4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine (C₁₂H₁₁ClN₂O), with a molecular weight of 234.68 g/mol , is a substituted pyrimidine derivative.[1][2] The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The specific substituents on this particular molecule—a chloro group at the 4-position, a methoxymethyl group at the 6-position, and a phenyl group at the 2-position—confer distinct chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are paramount in any chemical synthesis. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad to unambiguously determine the molecular structure and confirm the identity of a synthesized compound. This guide delves into the expected spectroscopic data for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine and the rationale behind the interpretation of its spectral features.

Experimental Methodologies: A Validating Approach

The following sections detail the standardized protocols for acquiring high-quality spectroscopic data. The causality behind each step is explained to ensure a self-validating experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interference from protonated solvent signals.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) for optimal signal dispersion and resolution.[3][4]

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Set the spectral width to cover the expected range of chemical shifts for aromatic and aliphatic protons (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[3][5]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is necessary to encompass the range of carbon chemical shifts.[3][5]

-

Longer acquisition times or a higher number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for polar organic molecules, which typically result in the observation of the protonated molecule [M+H]⁺. Electron Ionization (EI) is a harder ionization technique that can cause fragmentation, providing structural information.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their m/z ratio.

-

Data Acquisition: The instrument records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Caption: Workflow for Mass Spectrometric Analysis.

Results and Discussion: Interpreting the Spectroscopic Data

The following sections provide an in-depth analysis of the expected spectroscopic data for 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine based on its chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide crucial information on the number of different types of protons and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho) | ~ 8.3 - 8.5 | Multiplet | 2H |

| Phenyl-H (meta, para) | ~ 7.4 - 7.6 | Multiplet | 3H |

| Pyrimidine-H | ~ 7.2 - 7.4 | Singlet | 1H |

| -CH₂- | ~ 4.6 - 4.8 | Singlet | 2H |

| -OCH₃ | ~ 3.4 - 3.6 | Singlet | 3H |

-

Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region. The ortho protons are expected to be the most deshielded due to their proximity to the pyrimidine ring.

-

Pyrimidine Proton: The lone proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region.

-

Methoxymethyl Protons: The methylene (-CH₂-) protons of the methoxymethyl group will appear as a singlet, as will the methyl (-OCH₃) protons, but at a more upfield chemical shift.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrimidine C=N | ~ 160 - 170 |

| Phenyl C (quaternary) | ~ 135 - 140 |

| Phenyl CH | ~ 128 - 132 |

| Pyrimidine C-Cl | ~ 155 - 165 |

| Pyrimidine C-H | ~ 110 - 120 |

| -CH₂- | ~ 70 - 80 |

| -OCH₃ | ~ 55 - 65 |

-

Aromatic and Heteroaromatic Carbons: The carbons of the phenyl and pyrimidine rings will appear in the downfield region (110-170 ppm). The carbons attached to electronegative atoms (N and Cl) will be the most deshielded.

-

Aliphatic Carbons: The carbons of the methoxymethyl group will appear in the upfield region of the spectrum.

Predicted IR Spectrum

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N stretch (pyrimidine) | 1600 - 1500 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O stretch (ether) | 1250 - 1050 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

-

Key Diagnostic Peaks: The strong absorptions corresponding to the C=N and C=C stretching of the aromatic and heteroaromatic rings, as well as the strong C-O stretch of the ether linkage, will be prominent features of the spectrum.

Predicted Mass Spectrum

The mass spectrum will confirm the molecular weight of the compound.

| Ion | Expected m/z | Comments |

| [M]⁺ | 234.06 | Molecular ion |

| [M+H]⁺ | 235.06 | Protonated molecule (common in ESI) |

| [M+2]⁺ | 236.06 | Isotope peak due to ³⁷Cl |

-

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The ratio of the [M]⁺ to [M+2]⁺ peaks will be approximately 3:1, which is characteristic for a compound containing one chlorine atom.

-

Fragmentation: In EI-MS, fragmentation may occur, leading to the loss of substituents such as the methoxymethyl group or the chlorine atom, providing further structural clues. For a related compound, 4-Chloro-6-methyl-2-phenylpyrimidine, prominent fragments are observed at m/z 169 and 204. [6]

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine through NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data, grounded in established principles and comparison with analogous structures, offer a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in fields that utilize this important chemical intermediate.

References

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-phenylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine, 4-chloro-6-(methoxymethyl)-2-methyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-6-(methoxymethyl)-2-phenylpyrimidine (C12H11ClN2O). Retrieved from [Link]

Sources

- 1. 4-CHLORO-6-(METHOXYMETHYL)-2-PHENYLPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-CHLORO-6-(METHOXYMETHYL)-2-PHENYLPYRIMIDINE | 325685-59-4 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pyrimidine Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the pyrimidine scaffold holds a position of exceptional importance. Its prevalence in biologically active molecules, ranging from nucleic acids to a multitude of approved pharmaceuticals, has rendered it a "privileged structure" for drug discovery. Within this class of heterocycles, 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine has emerged as a highly versatile and strategic building block. Its utility stems from a combination of features: the electron-deficient nature of the pyrimidine ring, the reactive C4-chloro leaving group, and the additional functional handles offered by the methoxymethyl and phenyl substituents. These characteristics provide a robust platform for constructing complex molecular architectures through a variety of synthetic transformations.

This guide offers an in-depth exploration of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine, presenting its synthesis, physicochemical properties, and, most critically, its reactivity profile. We will delve into the causality behind its synthetic applications, providing detailed, field-proven protocols for key transformations including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. The objective is to equip researchers and drug development professionals with the technical knowledge to effectively leverage this building block in their synthetic campaigns.

Part 1: Physicochemical Properties and Synthesis

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application. These properties dictate solubility, reactivity, and handling requirements.

Physicochemical Data

The key properties of 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine are summarized below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁ClN₂O | [1] |

| Molecular Weight | 234.68 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 54-56 °C | [2] |

| Boiling Point | 258.5 ± 22.0 °C (Predicted) | [2] |

| Density | 1.220 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 325685-59-4 | [1] |

Synthesis of the Core Scaffold

The primary route to 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine involves the chlorination of its corresponding pyrimidin-4-ol precursor. The hydroxyl group of the pyrimidinone tautomer is converted into the highly reactive chloro group using a potent chlorinating agent like phosphoryl chloride (POCl₃) or trichlorophosphate.[3] This transformation is a cornerstone of pyrimidine chemistry, enabling the subsequent functionalization of the C4 position.

References

- 1. 4-CHLORO-6-(METHOXYMETHYL)-2-PHENYLPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Chloro-6-methoxy-2-phenylpyrimidine | C11H9ClN2O | CID 824693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

Introduction: The Privileged Role of 4-Chloro-Pyrimidines in Modern Drug Discovery

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 4-Chloro-Pyrimidines for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the structure of purines and pyrimidines found in nucleic acids. Within this structural class, 4-chloro-pyrimidines have emerged as exceptionally valuable intermediates. The strategic placement of the chlorine atom at the C4 position imparts a unique reactivity profile, transforming the pyrimidine ring into a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a deep dive into the chemical principles governing the reactivity of the 4-chloro group, offering a framework for its strategic application in drug development.

The utility of 4-chloro-pyrimidines stems from the susceptibility of the C4 position to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electron-deficient nature of the pyrimidine ring, which is further amplified by the presence of two electronegative nitrogen atoms. These nitrogen atoms act as powerful electron-withdrawing groups, polarizing the C-Cl bond and stabilizing the intermediate formed during nucleophilic attack. This inherent electronic property makes the 4-chloro-pyrimidine a privileged electrophile, readily undergoing substitution with a wide array of nucleophiles.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The displacement of the chlorine atom in 4-chloro-pyrimidines proceeds via a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyrimidine ring and, most importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.

Step 2: Elimination of the Leaving Group

In the subsequent and typically rapid step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, which is an excellent leaving group. This results in the formation of the final substituted pyrimidine product.

Caption: General mechanism of SNAr on 4-chloro-pyrimidine.

Factors Influencing the Reactivity of the 4-Chloro Group

The facility of the SNAr reaction on 4-chloro-pyrimidines is not static but is influenced by a confluence of electronic and steric factors, as well as the reaction conditions employed.

Electronic Effects of the Pyrimidine Ring

The two nitrogen atoms in the pyrimidine ring are the primary activators for nucleophilic substitution. Their electron-withdrawing inductive and mesomeric effects create a significant electron deficiency at the C2, C4, and C6 positions. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position.

Influence of Substituents

The presence of additional substituents on the pyrimidine ring can further modulate the reactivity of the 4-chloro group.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) at the C2, C5, or C6 positions will further enhance the electrophilicity of the C4 position, leading to an increase in reaction rate.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (-NH₂) or methoxy (-OCH₃) will decrease the reactivity of the C4 position by partially offsetting the electron-deficient nature of the pyrimidine ring.

Steric Hindrance

Bulky substituents adjacent to the C4 position can sterically hinder the approach of the nucleophile, thereby slowing down the rate of reaction. This effect is particularly pronounced with larger nucleophiles.

A Survey of Nucleophiles in the Functionalization of 4-Chloro-Pyrimidines

The versatility of 4-chloro-pyrimidines as synthetic intermediates is underscored by the broad range of nucleophiles that can effectively displace the chlorine atom.

| Nucleophile Class | Example | Typical Product | Relative Reactivity |

| N-Nucleophiles | Amines (R-NH₂) | 4-Amino-pyrimidines | High |

| Anilines (Ar-NH₂) | 4-Anilino-pyrimidines | Moderate to High | |

| Hydrazines (R-NHNH₂) | 4-Hydrazinyl-pyrimidines | High | |

| O-Nucleophiles | Alcohols (R-OH) | 4-Alkoxy-pyrimidines | Moderate |

| Phenols (Ar-OH) | 4-Phenoxy-pyrimidines | Moderate | |

| S-Nucleophiles | Thiols (R-SH) | 4-Thioether-pyrimidines | Very High |

| Thiophenols (Ar-SH) | 4-Arylthio-pyrimidines | Very High | |

| C-Nucleophiles | Organometallics (R-MgBr, R-Li) | 4-Alkyl/Aryl-pyrimidines | Varies (often requires catalysis) |

| Enolates | 4-(β-Ketoalkyl)-pyrimidines | Moderate to Low |

Experimental Protocol: Synthesis of a 4-Amino-Pyrimidine Derivative

This protocol details a representative SNAr reaction for the synthesis of a 4-amino-pyrimidine, a common structural motif in kinase inhibitors.

Objective: To synthesize N-benzyl-2-methylpyrimidin-4-amine from 4-chloro-2-methylpyrimidine and benzylamine.

Materials:

-

4-chloro-2-methylpyrimidine (1.0 eq)

-

Benzylamine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloro-2-methylpyrimidine (1.0 g, 7.78 mmol) in DMF (20 mL) in a round-bottom flask is added benzylamine (1.02 mL, 9.34 mmol) and DIPEA (2.04 mL, 11.67 mmol).

-

The reaction mixture is stirred at 80 °C for 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (50 mL).

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired N-benzyl-2-methylpyrimidin-4-amine.

Caption: Experimental workflow for the synthesis of a 4-amino-pyrimidine.

Applications in Drug Development: Case Studies

The strategic functionalization of 4-chloro-pyrimidines has been instrumental in the development of numerous blockbuster drugs.

-

Imatinib (Gleevec®): A cornerstone in the treatment of chronic myeloid leukemia, the synthesis of Imatinib involves the coupling of a 4-chloro-pyrimidine derivative with an aniline. This key SNAr reaction forges a critical bond in the final drug molecule.

-

Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer, Gefitinib's synthesis also relies on the displacement of a chlorine atom from a pyrimidine ring by an aniline nucleophile.

Conclusion

The chlorine atom at the C4 position of the pyrimidine ring is a linchpin in the synthesis of a vast array of biologically active molecules. Its reactivity, governed by the electronic nature of the pyrimidine core, allows for a predictable and versatile functionalization through nucleophilic aromatic substitution. A thorough understanding of the factors that influence this reactivity, coupled with a strategic selection of nucleophiles and reaction conditions, empowers medicinal chemists to efficiently access novel chemical matter with therapeutic potential. The continued exploration of the chemistry of 4-chloro-pyrimidines will undoubtedly fuel the engine of drug discovery for years to come.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

Phenylpyrimidine Compounds: A Technical Guide to Therapeutic Applications

For: Researchers, scientists, and drug development professionals.

Introduction

The phenylpyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its capacity to bind to a multitude of biological targets with high affinity. This guide provides an in-depth technical exploration of phenylpyrimidine compounds, focusing on their mechanisms of action, therapeutic applications, structure-activity relationships, and the experimental protocols essential for their evaluation.

Core Principles: The Phenylpyrimidine Scaffold

Phenylpyrimidine consists of a pyrimidine ring linked to a phenyl group.[1] This arrangement provides a unique combination of hydrogen bonding capabilities, through the nitrogen atoms in the pyrimidine ring, and hydrophobic interactions, via the phenyl ring. This versatility allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The primary therapeutic success of phenylpyrimidines has been in the development of protein kinase inhibitors.[2]

Mechanism of Action: Kinase Inhibition

Many phenylpyrimidine-based drugs function as ATP-competitive inhibitors of protein kinases.[3][4] They are designed to fit into the ATP-binding pocket of a target kinase, a critical step in the enzyme's catalytic activity. The pyrimidine core typically forms hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine moiety of ATP. The attached phenyl group and its substituents extend into a deeper hydrophobic pocket, conferring both potency and selectivity.

Figure 1: Competitive binding of a phenylpyrimidine inhibitor at the kinase ATP-binding site.

Therapeutic Applications

The versatility of the phenylpyrimidine scaffold has led to its application in a wide range of diseases.

Oncology

The most significant impact of phenylpyrimidine compounds has been in cancer therapy.[5][6]

-

Chronic Myeloid Leukemia (CML): The development of imatinib , a phenylpyrimidine derivative, revolutionized the treatment of CML.[7][8] Imatinib potently inhibits the Bcr-Abl fusion protein, the key driver of CML.[3][7][9][10] It binds to the ATP-binding site of the Bcr-Abl kinase, blocking its activity and inducing apoptosis in leukemic cells.[7][10]

-

Non-Small Cell Lung Cancer (NSCLC): Gefitinib and erlotinib are phenylpyrimidine-based inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11][12][13] In NSCLC patients with activating EGFR mutations, these drugs block downstream signaling pathways that promote cell proliferation and survival.[12][14]

-

Other Cancers: The phenylpyrimidine scaffold has been utilized to develop inhibitors for a variety of other kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK) for B-cell malignancies.[15]

Other Therapeutic Areas

The potential of phenylpyrimidine derivatives extends beyond oncology.

-

Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling. Phenylpyrimidine-based inhibitors are being investigated for conditions like rheumatoid arthritis.[4]

-

Infectious Diseases: Phenylpyrimidine compounds have shown promise as antifungal agents by targeting enzymes like CYP51, which is essential for fungal cell membrane synthesis.[16]

Structure-Activity Relationship (SAR)